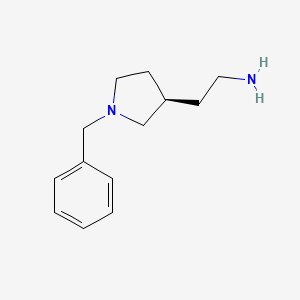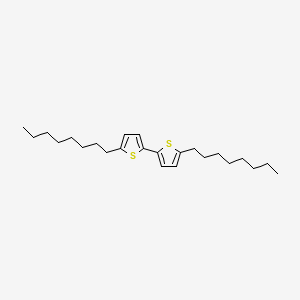
5,5'-Dioctyl-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dioctyl-2,2’-bithiophene is an organic compound with the molecular formula C24H38S2. It is a derivative of bithiophene, where two octyl groups are attached to the 5 and 5’ positions of the bithiophene core. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dioctyl-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene followed by a coupling reaction with octyl groups. One common method includes the use of N-bromosuccinimide (NBS) to brominate 2,2’-bithiophene, forming 5,5’-dibromo-2,2’-bithiophene. This intermediate is then subjected to a coupling reaction with octyl magnesium bromide in the presence of a palladium catalyst to yield 5,5’-Dioctyl-2,2’-bithiophene .
Industrial Production Methods
Industrial production of 5,5’-Dioctyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination and coupling reactions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Dioctyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Halogenation, alkylation, and arylation reactions are common, where substituents are introduced at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using NBS, while alkylation and arylation often involve Grignard reagents or Suzuki coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted bithiophenes depending on the reagents used.
Applications De Recherche Scientifique
5,5’-Dioctyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential in bioelectronics and biosensors.
Medicine: Explored for its use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of 5,5’-Dioctyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport. The compound’s conjugated system allows for the delocalization of electrons, which is essential for its conductivity. In biological systems, its mechanism of action may involve interactions with cellular membranes and proteins, affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of 5,5’-Dioctyl-2,2’-bithiophene.
2,2’-Bithiophene: The parent compound without the octyl substituents.
5,5’-Dicyano-2,2’-bithiophene: A derivative with cyano groups instead of octyl groups.
Uniqueness
5,5’-Dioctyl-2,2’-bithiophene is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in the fabrication of electronic devices. This makes it particularly valuable in the production of flexible and printable electronics .
Propriétés
Formule moléculaire |
C24H38S2 |
|---|---|
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
2-octyl-5-(5-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-23(25-21)24-20-18-22(26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
Clé InChI |
NDPXLTVDMYVEJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


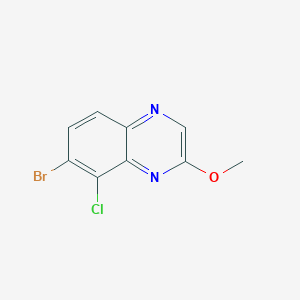
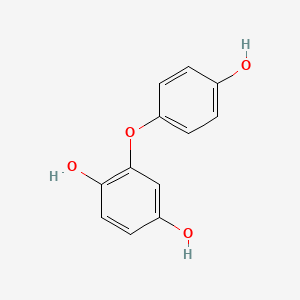
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)

![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
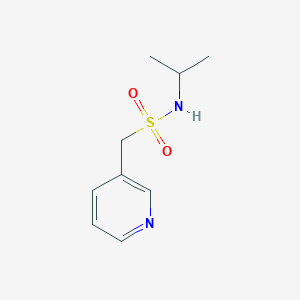
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
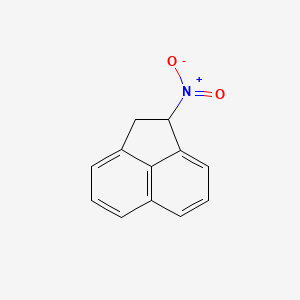
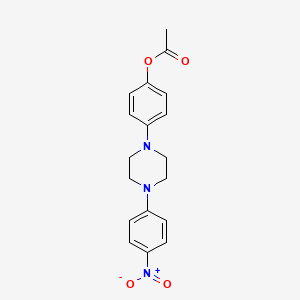
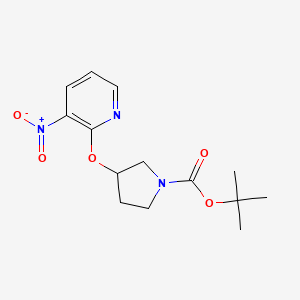
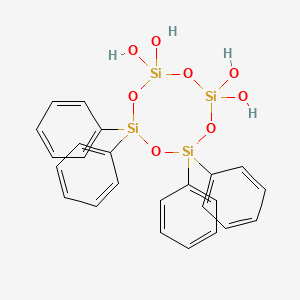
![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
